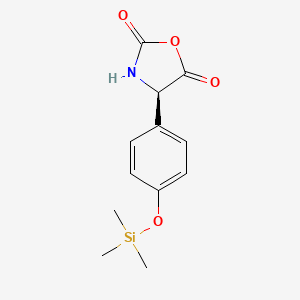

(R)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione is a chiral oxazolidine-2,5-dione derivative featuring a trimethylsilyl (TMS)-protected phenolic group at the 4-position of the heterocyclic core. The oxazolidine-2,5-dione scaffold is a cyclic carbamate-lactam hybrid, widely studied for its versatility in medicinal chemistry and materials science. The TMS group serves as a steric and electronic modulator, enhancing lipophilicity and stability during synthetic processes . The R-configuration at the 4-position introduces stereochemical specificity, which may influence biological interactions or crystallographic packing patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione typically involves the reaction of a suitable phenyl oxazolidine precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include:

- Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

- Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

- Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazolidine moiety.

Reduction: Reduction reactions might target the oxazolidine ring, potentially opening it to form other functional groups.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could lead to amino alcohols.

Scientific Research Applications

Chemistry

- Used as a chiral auxiliary in asymmetric synthesis.

- Intermediate in the synthesis of more complex organic molecules.

Biology

- Potential use in the synthesis of biologically active compounds.

Medicine

- May serve as a precursor in the synthesis of pharmaceutical agents.

Industry

- Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action for ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione would depend on its specific application. In asymmetric synthesis, it induces chirality through steric and electronic effects, guiding the formation of one enantiomer over another.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Substituent Variations

The oxazolidine-2,5-dione core is shared among several analogs, but substituent diversity drives functional differences:

| Compound Name | Substituent | Configuration | Key Functional Groups |

|---|---|---|---|

| (R)-4-(4-(TMSO)phenyl)oxazolidine-2,5-dione | 4-(Trimethylsilyloxy)phenyl | R | TMS (protecting group), aryl |

| (S)-4-(2'-Methylthioethyl)oxazolidine-2,5-dione | 2'-Methylthioethyl | S | Thioether, alkyl |

| (S)-4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione | 2-Aminocarbonylethyl | S | Amide, polar side chain |

Key Observations :

- Reactivity : Thioether-containing analogs (e.g., methylthioethyl) may exhibit redox-sensitive behavior, unlike the chemically inert TMS group .

- Stereochemical Impact : The R-configuration vs. S-configuration in analogs could lead to divergent biological activity or crystallization behavior, as seen in enantiomer-specific drug interactions .

Crystallographic and Computational Insights

- Structural Analysis : Tools like SHELXL () and Mercury CSD () enable detailed comparisons of bond lengths, angles, and packing motifs. For example, the bulky TMS group may induce steric hindrance, altering molecular packing compared to smaller substituents .

- Void Visualization : Mercury CSD’s Materials Module can assess packing efficiency, which is critical for understanding solubility and stability. The TMS group’s hydrophobicity may reduce crystal lattice flexibility compared to hydrogen-bonding analogs .

Stability and Reactivity

- TMS Stability : The TMS group is acid-labile, enabling selective deprotection under mild conditions, unlike tert-butyldiphenylsilyl (TBDPS) groups, which require stronger acids .

- Thermal Stability : Oxazolidine-2,5-diones generally exhibit moderate thermal stability, but electron-withdrawing substituents (e.g., TMSO) may enhance resistance to ring-opening reactions compared to electron-donating groups .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing (R)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione?

The synthesis typically involves cyclization of an amino acid derivative with a trimethylsilyl-protected benzyl halide. Key steps include:

- Protection : The hydroxyl group on the phenyl ring is protected using trimethylsilyl chloride (TMSCl) to prevent unwanted side reactions during synthesis .

- Cyclization : The protected precursor undergoes cyclization under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like dichloromethane or THF .

- Purification : The product is isolated via column chromatography or recrystallization. Methodological optimization focuses on reaction time, temperature, and stoichiometric ratios to maximize yield and enantiomeric purity.

Q. How is the compound characterized to confirm its structure and enantiomeric purity?

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides absolute configuration verification and intermolecular interaction details .

- Chiral HPLC : Employing a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers and quantify purity .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, while NOESY experiments assess stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the known biological activities of oxazolidine-2,5-dione derivatives, and how does the trimethylsilyl group influence these properties?

Oxazolidine-2,5-diones exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. The trimethylsilyl group:

- Enhances lipophilicity , improving membrane permeability compared to hydroxylated analogs .

- Modulates electronic effects , altering binding affinity to biological targets like proteases or kinases. Comparative studies with (S)-4-(4-hydroxybenzyl) analogs show reduced polarity but similar activity profiles, suggesting the TMS group acts as a steric/electronic modulator .

Advanced Research Questions

Q. How does the trimethylsilyl group impact the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The TMS group:

- Deactivates the phenyl ring via electron donation, reducing electrophilic substitution rates.

- Serves as a protecting group , enabling selective functionalization at other positions (e.g., oxazolidine ring opening) .

- Influences oxidation stability : Unlike hydroxyl groups, TMS-protected derivatives resist auto-oxidation under ambient conditions, enhancing shelf life . Methodological studies use kinetic assays (e.g., UV-Vis monitoring) and DFT calculations to quantify substituent effects.

Q. What strategies are employed to resolve racemic mixtures of this compound during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-configured catalysts in asymmetric cyclization .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of a precursor .

- Chromatographic separation : Preparative chiral HPLC or simulated moving bed (SMB) chromatography achieves >99% enantiomeric excess .

Q. How can Mercury software aid in analyzing the crystal packing and intermolecular interactions of this compound?

Mercury (CCDC) enables:

- Void visualization : Identifying solvent-accessible regions in the crystal lattice .

- Packing similarity analysis : Comparing structural motifs with related oxazolidine-diones to predict solubility or stability trends .

- Intermolecular interaction mapping : Hydrogen bonds, π-π stacking, and van der Waals contacts are quantified to rationalize crystallization behavior .

Q. What computational methods are used to predict the compound’s metabolic pathways or toxicity?

- Docking simulations : Predict binding modes with cytochrome P450 enzymes using AutoDock Vina .

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with ADME properties .

- MD simulations : Assess stability in biological membranes or protein binding pockets .

Q. Comparative and Methodological Insights

Q. How do steric and electronic properties of the trimethylsilyl group compare to other protecting groups (e.g., methoxy or acetyl) in oxazolidine-dione derivatives?

- Steric bulk : TMS groups introduce greater steric hindrance than methoxy, affecting reaction kinetics and regioselectivity .

- Electron donation : TMS is less electron-donating than methoxy, altering resonance stabilization in the phenyl ring .

- Deprotection ease : TMS groups are cleaved under mild acidic conditions (e.g., TBAF), unlike acetyl groups requiring stronger bases .

Q. What analytical challenges arise in quantifying trace impurities or degradation products of this compound?

- LC-MS/MS : Detects sub-ppm levels of hydrolyzed byproducts (e.g., (R)-4-(4-hydroxyphenyl) derivatives) .

- Forced degradation studies : Expose the compound to heat, light, or humidity, followed by stability-indicating HPLC .

- NMR impurity profiling : ¹H-¹³C HSQC identifies low-abundance stereoisomers .

Properties

CAS No. |

54148-08-2 |

|---|---|

Molecular Formula |

C12H15NO4Si |

Molecular Weight |

265.34 g/mol |

IUPAC Name |

(4R)-4-(4-trimethylsilyloxyphenyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C12H15NO4Si/c1-18(2,3)17-9-6-4-8(5-7-9)10-11(14)16-12(15)13-10/h4-7,10H,1-3H3,(H,13,15)/t10-/m1/s1 |

InChI Key |

GMNTZWSXAJRPQV-SNVBAGLBSA-N |

Isomeric SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2C(=O)OC(=O)N2 |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)C2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.